molecular formula C10H17ClN2O2S2 B3227965 N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride CAS No. 1261235-32-8

N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride

Cat. No.: B3227965
CAS No.: 1261235-32-8
M. Wt: 296.8 g/mol
InChI Key: OLEXDMQCVVWWIC-UHFFFAOYSA-N
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Description

N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride is a chemical compound that features a thiophene ring substituted with a sulfonamide group, a piperidine ring, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes typically use automated reactors and precise control of reaction conditions to optimize the synthesis steps mentioned above.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, and other nucleophiles in the presence of bases or catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and sulfonamide group are known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes by binding to DNA or proteins, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-methyl-N-piperidin-4-ylthiophene-2-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S2.ClH/c1-12(9-4-6-11-7-5-9)16(13,14)10-3-2-8-15-10;/h2-3,8-9,11H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEXDMQCVVWWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)S(=O)(=O)C2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261235-32-8
Record name 2-Thiophenesulfonamide, N-methyl-N-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261235-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride
Reactant of Route 2
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N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride
Reactant of Route 3
N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride
Reactant of Route 4
N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride
Reactant of Route 5
N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride
Reactant of Route 6
N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride

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